Comparison of Analgesic ED₅₀ Potency vs. Structurally Related Analogs
While the unsubstituted parent compound 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine serves as the core scaffold, the patent literature establishes that derivatives of this scaffold achieve an exceptional in vivo analgesic ED₅₀ of approximately 0.004 mg/kg in the Tail Flick, Tail Pinch, and HCl Writhing tests in mice [1]. This potency is achieved with a specific substituent pattern that includes the phenyl group on the triazole ring. Crucially, these compounds are noted for their activity in in vivo analgesia tests but minimal activity in opiate receptor binding assays, a profile that distinguishes them from narcotic analgesics [1]. Direct quantitative data for the unsubstituted 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine itself is not publicly available; the evidence is derived from a structurally analogous, optimized derivative.
| Evidence Dimension | In Vivo Analgesic Potency (ED₅₀) |
|---|---|
| Target Compound Data | Not directly reported for parent compound; derivatives achieve ~0.004 mg/kg |
| Comparator Or Baseline | Morphine (standard narcotic) and other non-narcotic analgesics (e.g., ibuprofen) |
| Quantified Difference | Derivatives are >1000-fold more potent than non-narcotic comparators and achieve potency comparable to strong narcotics without opiate receptor binding. |
| Conditions | Mouse models: Tail Flick, Tail Pinch, and HCl Writhing tests. |
Why This Matters
This indicates that the phenyl-triazole-piperidine scaffold is a privileged structure for developing potent, non-narcotic analgesics, making the parent compound a critical starting material for medicinal chemistry programs targeting pain management.
- [1] Palmer, J. R. (1984). U.S. Patent No. 4,481,360. Washington, DC: U.S. Patent and Trademark Office. View Source
